Nitro-altanserin

Beschreibung

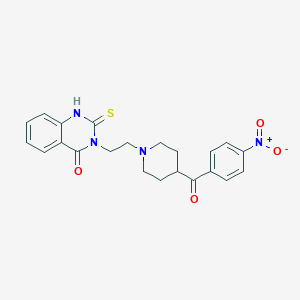

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[2-[4-(4-nitrobenzoyl)piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20(15-5-7-17(8-6-15)26(29)30)16-9-11-24(12-10-16)13-14-25-21(28)18-3-1-2-4-19(18)23-22(25)31/h1-8,16H,9-14H2,(H,23,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJOXLNCYXBXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCN3C(=O)C4=CC=CC=C4NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557505 | |

| Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139418-53-4 | |

| Record name | 3-{2-[4-(4-Nitrobenzoyl)piperidin-1-yl]ethyl}-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Nitro Altanserin Production

Chemical Pathways for Nitro-altanserin Synthesis

The primary synthetic route to this compound involves a convergent synthesis strategy. This approach is characterized by the independent synthesis of two complex molecular fragments that are subsequently joined together.

One common pathway begins with the formation of the 2-thioxo-2,3-dihydro-4(1H)-quinazolinone ring system. This is typically achieved through the cyclization of an appropriate anthranilic acid derivative with a thiocyanate (B1210189) or by the reaction of 2-aminobenzamide (B116534) with carbon disulfide.

In parallel, the side chain, 1-(2-aminoethyl)-4-(4-nitrobenzoyl)piperidine or a derivative thereof, is synthesized. The synthesis of this fragment often starts from 4-piperidone. A crucial step in this pathway is the introduction of the 4-nitrobenzoyl group, which can be accomplished via a Friedel-Crafts acylation or by reacting 4-cyanopiperidine (B19701) with a 4-nitrobenzoylating agent followed by reduction. The aminoethyl group is then installed at the piperidine (B6355638) nitrogen.

The final step in this pathway is the coupling of the quinazolinone-thiol and the piperidine side chain. This is typically achieved by alkylating the thiol group of the quinazolinone with a reactive derivative of the piperidine side chain, such as 1-(2-chloroethyl)-4-(4-nitrobenzoyl)piperidine.

An alternative pathway involves the reaction of 2-aminobenzamide with a pre-formed isothiocyanate derivative of the piperidine side chain, 1-(2-isothiocyanatoethyl)-4-(4-nitrobenzoyl)piperidine. This reaction directly forms the thiourea (B124793) linkage and subsequent cyclization yields this compound.

Precursor Compounds and Reaction Intermediates in this compound Synthesis

Table 1: Key Precursor Compounds for this compound Synthesis

| Precursor Compound | Role in Synthesis |

| Anthranilic Acid | Starting material for the quinazolinone core. |

| 2-Aminobenzamide | An alternative starting material for the quinazolinone core. |

| Potassium Thiocyanate | Reagent for the formation of the thioxo group in the quinazolinone ring. |

| Carbon Disulfide | Reagent for the formation of the thioxo group in the quinazolinone ring. |

| 4-Piperidone | Starting material for the piperidine side chain. |

| 4-Nitrobenzoyl Chloride | Reagent for introducing the 4-nitrobenzoyl group. |

| 1-(2-Chloroethyl)piperidine | A precursor for the piperidine side chain, which can be subsequently acylated. |

| 2-(3-Chlorophenyl)ethan-1-amine | A precursor that can be cyclized to form a piperidine ring. mdpi.com |

The synthesis proceeds through several important reaction intermediates. After the formation of the quinazolinone core, an intermediate such as 2-thioxo-2,3-dihydro-4(1H)-quinazolinone is formed. For the side chain, intermediates like 4-(4-nitrobenzoyl)piperidine and 1-(2-hydroxyethyl)-4-(4-nitrobenzoyl)piperidine are common before the final reactive chloroethyl or aminoethyl derivative is prepared.

Table 2: Key Reaction Intermediates in this compound Synthesis

| Reaction Intermediate | Stage of Synthesis |

| 2-Thioxo-2,3-dihydro-4(1H)-quinazolinone | Formed after cyclization of anthranilic acid derivatives. |

| 4-(4-Nitrobenzoyl)piperidine | Intermediate in the synthesis of the piperidine side chain. |

| 1-(2-Chloroethyl)-4-(4-nitrobenzoyl)piperidine | Activated side chain ready for coupling with the quinazolinone core. |

| 1-(2-Aminoethyl)-4-(4-nitrobenzoyl)piperidine | Alternative side chain for coupling with the quinazolinone core. |

| 1-(2-Isothiocyanatoethyl)-4-(4-nitrobenzoyl)piperidine | Reactive intermediate for direct formation of the thiourea linkage. |

Optimization of this compound Synthesis Protocols

The optimization of the synthesis of this compound is crucial for its use as a precursor for radiolabeling, where high purity and good yields are paramount. Research efforts have focused on improving reaction conditions and purification methods.

For the coupling reaction between the quinazolinone core and the piperidine side chain, optimization of the base, solvent, and temperature is critical to maximize the yield and minimize side products. The choice of a suitable base, such as potassium carbonate or sodium hydride, can significantly influence the reaction rate and efficiency. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Purification of the final product is typically achieved through column chromatography. The choice of the stationary and mobile phases is optimized to ensure the removal of unreacted starting materials and any byproducts. Recrystallization is also a common final step to obtain highly pure this compound.

The synthesis of the radiolabeled analog, [¹⁸F]altanserin, from this compound has also been a subject of extensive optimization. This involves nucleophilic substitution of the nitro group with [¹⁸F]fluoride. Optimization of this step focuses on reaction time, temperature, and the efficiency of the purification process to ensure a high radiochemical yield and purity suitable for clinical applications. d-nb.infonih.govresearchgate.net

Radiosynthesis of 18f Altanserin from Nitro Altanserin

Nucleophilic Aromatic Substitution as a Key Radiochemical Strategy

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry that is particularly well-suited for the incorporation of [18F]fluoride into electron-deficient aromatic rings. In the context of radiosynthesis, SNAr allows for the direct attachment of the radioactive fluorine atom to a specific position on the precursor molecule.

The mechanism of nucleophilic aromatic substitution with [18F]fluoride generally involves the attack of the nucleophilic [18F]fluoride ion on a carbon atom in the aromatic ring that is bonded to a suitable leaving group. This attack leads to the formation of a transient intermediate known as a Meisenheimer complex. The electron-withdrawing nature of substituents on the aromatic ring, particularly those located ortho or para to the leaving group, stabilizes this negatively charged intermediate, thereby facilitating the reaction. Following the formation of the Meisenheimer complex, the leaving group departs, restoring aromaticity and resulting in the formation of the [18F]-labeled product.

Efficient nucleophilic aromatic substitution requires the presence of both activating groups and a suitable leaving group on the aromatic ring. Activating groups are typically electron-withdrawing substituents (such as nitro, cyano, or carbonyl groups) that increase the electrophilicity of the carbon atom undergoing nucleophilic attack, thereby stabilizing the Meisenheimer complex. In the case of nitro-altanserin, the nitro group serves a dual role: it acts as a strong electron-withdrawing activating group, making the adjacent carbon susceptible to nucleophilic attack by [18F]fluoride, and it is also the leaving group that is displaced during the reaction. The efficiency of the radiosynthesis is significantly influenced by the nature of both the activating and leaving groups. Good leaving groups facilitate the dissociation step of the Meisenheimer complex, leading to higher reaction yields.

Reaction Conditions and Catalysis in [18F]Altanserin Radiosynthesis

The success and efficiency of the radiosynthesis of [18F]Altanserin from this compound are highly dependent on carefully controlled reaction conditions, including the choice of solvents, reagents, temperature, and reaction duration.

The nucleophilic fluorination reaction is typically carried out in polar aprotic solvents. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used due to their ability to dissolve both the polar [18F]fluoride and the organic precursor, as well as their capacity to enhance the nucleophilicity of fluoride (B91410) by minimizing solvation. nih.govcharchem.org

To enhance the solubility and reactivity of the [18F]fluoride anion in organic solvents, a phase transfer catalyst is often employed. Kryptofix 222 (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane), a macrocyclic cryptand, is widely used in combination with a base like potassium carbonate (K2CO3). nih.govescholarship.orgcharchem.org Kryptofix 222 encapsulates the potassium cation (K⁺), effectively "freeing" the [18F]fluoride anion and increasing its nucleophilicity in the organic solvent. The combination of [18F]fluoride, Kryptofix 222, and K2CO3 is often represented as [K⊂222][18F]F⁻. Prior to the reaction, the aqueous [18F]fluoride obtained from cyclotron production needs to be dried, typically by azeotropic distillation with acetonitrile, to ensure efficient nucleophilic substitution. nih.gov

Nucleophilic aromatic substitution reactions often require elevated temperatures to overcome the activation energy barrier. For the radiosynthesis of [18F]Altanserin from this compound, reaction temperatures typically range from 100 °C to 150 °C. nih.govcharchem.org The reaction duration can vary depending on the specific conditions and heating method used, but reported times often fall within the range of 10 to 30 minutes. nih.govescholarship.orgcharchem.org Achieving sufficient radiochemical yield within a relatively short timeframe is crucial due to the short half-life of fluorine-18 (B77423) (approximately 109.8 minutes).

Data on typical reaction conditions and outcomes can be summarized as follows:

| Precursor Amount | Solvent | Reagents | Temperature (°C) | Reaction Time (min) | Radiochemical Yield (RCY) | Reference |

| 5.0±0.4 mg | DMSO | [K⊂222][18F]F⁻ (K2CO3, Kryptofix 222) | 150 | 10 | 20%±4% (non-decay corrected at EOS) | nih.gov |

| Not specified | DMF or DMSO | [K⊂222][18F]F⁻ (K2CO3, Kryptofix 222) | 150 | 75 | 23-25% (EOB) | charchem.org |

| Not specified | Not specified | [K⊂222][18F]F⁻ (K2CO3, Kryptofix 222) | Not specified | < 120 | 25% (EOB) | escholarship.org |

| 7 mg | dry DMF | 7 mmol 5 N NaOH | Not specified | 10 | 30-50% | |

| 0.8-1.0 mg | Not specified | Not specified | 220 | ~0.8 (47 s) | 54% |

Note: EOB = End of Bombardment, EOS = End of Synthesis

Microwave heating has been successfully applied to the radiosynthesis of [18F]Altanserin as an alternative to conventional thermal heating. escholarship.org Microwave irradiation can significantly reduce reaction times and, in some cases, improve radiochemical yields by efficiently heating the reaction mixture uniformly and rapidly. The use of microwave-assisted techniques allows for faster synthesis procedures, which is advantageous for working with short-lived radioisotopes like fluorine-18. Studies have demonstrated the feasibility of producing [18F]Altanserin using microwave cavities within automated synthesis modules. escholarship.org

Radiochemical Yield and Purity Determination

The radiochemical yield and purity of [18F]Altanserin are crucial parameters for its use in PET imaging. Reported non-decay corrected radiochemical yields for the synthesis from this compound vary, often falling within the range of 10% to 25% at the end of synthesis (EOS). researchgate.netresearchgate.netnih.govnih.govresearchgate.net Synthesis times typically range from approximately 75 to 114 minutes, including purification and quality control steps. researchgate.netresearchgate.netnih.govuliege.be Radiochemical purity is consistently reported to be high, generally exceeding 97% or 99%. nih.govnih.govpitt.eduresearchgate.net Specific activity values at EOS have been reported in the range of 0.8-1.3 Ci/µmol to over 1 Ci/µmol, and even up to >500 GBq/µmol. researchgate.netnih.govresearchgate.net

Here is a summary of reported radiochemical yields and purity:

| Parameter | Reported Values | References |

| Radiochemical Yield (EOS) | 10% - 25% | researchgate.netresearchgate.netnih.govnih.govresearchgate.net |

| Radiochemical Purity | >97% to >99% | nih.govnih.govpitt.eduresearchgate.net |

| Synthesis Time | ~75 - 114 minutes | researchgate.netresearchgate.netnih.govuliege.be |

| Specific Activity (EOS) | 0.8-1.3 Ci/µmol to >500 GBq/µmol | researchgate.netnih.govresearchgate.net |

Automation of [18F]Altanserin Radiosynthesis

The radiosynthesis of [18F]Altanserin from this compound has been successfully automated using various synthesis modules. Automated systems typically handle the steps from the recovery of [18F]fluoride from the cyclotron target through to the final purification and formulation of the injectable solution. researchgate.netresearchgate.netuliege.be These systems often incorporate features such as automated preparation of the dried [18F]KF/Kryptofix 2.2.2 complex, the labeling reaction (sometimes utilizing microwave heating), and subsequent purification steps. researchgate.netnih.govuliege.be Automation offers advantages in terms of reliability, safety, and the ability to produce multimillicurie amounts of the radiopharmaceutical within a time frame compatible with the half-life of fluorine-18. researchgate.netuliege.be

Post-Synthesis Purification and Quality Control of [18F]Altanserin

Following the radiosynthesis, purification and quality control are essential to ensure the final [18F]Altanserin product is suitable for its intended application.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a standard technique used for the purification and analysis of [18F]Altanserin. Preparative HPLC is employed to isolate the desired radiotracer from the reaction mixture, separating it from unreacted precursor (this compound) and potential byproducts. researchgate.netresearchgate.netnih.govuliege.besnmjournals.org Analytical HPLC is used for quality control to determine the radiochemical and chemical purity of the final product. nih.govuliege.bepitt.edu Typical HPLC conditions involve reverse-phase columns (e.g., C18) and mobile phases consisting of mixtures of organic solvents (such as ethanol, tetrahydrofuran, or acetonitrile) and aqueous buffers (often ammonium (B1175870) acetate (B1210297) buffer at a specific pH). researchgate.netnih.govuliege.bepitt.edusnmjournals.org The elution of the radioactive product is monitored using a radioactivity detector, while chemical purity is assessed using a UV detector. nih.govuliege.be

Solid-Phase Extraction (Sep-Pak) Procedures

Solid-phase extraction (SPE), often utilizing Sep-Pak cartridges, is frequently incorporated into the post-synthesis work-up of [18F]Altanserin. researchgate.netuliege.bepitt.eduwikipedia.org Sep-Pak procedures can be used for various purposes, including initial clean-up of the crude reaction mixture before HPLC purification or for formulating the final product after HPLC. researchgate.netuliege.bepitt.edu For instance, the reaction mixture might be passed through an alumina (B75360) or C18 Sep-Pak cartridge as part of the work-up. researchgate.netnih.govuliege.be Sep-Pak can also be used to remove HPLC solvent and transfer the purified [18F]Altanserin into a suitable formulation for injection. researchgate.netpitt.edu

Pharmacological Characterization of Altanserin As a Serotonin Receptor Ligand Derived from Nitro Altanserin

In Vitro Receptor Binding Assays and Affinity Profiling

In vitro receptor binding assays are crucial for determining the affinity and selectivity of altanserin (B1665730) for various neuroreceptors. These studies provide quantitative data on how strongly altanserin binds to its target receptors and how selective it is for the 5-HT2A subtype compared to other receptors.

Serotonin (B10506) 5-HT2A Receptor Affinity (Kd) and Selectivity

Altanserin demonstrates high affinity for the serotonin 5-HT2A receptor. Studies have reported dissociation constant (Kd) values for [18F]altanserin and [3H]MDL 100907 in the order of 0.3 nM in rat brain. nih.govsci-hub.box Another study reported Ki values for altanserin at 5-HT2A receptors ranging from 0.13 to 0.3 nM. nih.govresearchgate.net This sub-nanomolar affinity indicates a strong binding interaction with the 5-HT2A receptor. nih.govsci-hub.box

| Radioligand | Target Receptor | Kd (nM) | Species/Tissue |

| [18F]Altanserin | 5-HT2A | ~0.3 | Rat brain |

| [3H]MDL 100907 | 5-HT2A | ~0.3 | Rat brain |

| Altanserin | 5-HT2A | 0.13 - 0.3 (Ki) | Various |

| Radioligand | Temperature (°C) | Association t1/2 (min) | Dissociation t1/2 (min) | Tissue |

| [18F]Altanserin | 37 | 2.8 | 11 | Rat cerebrum homogenate |

| [3H]MDL 100907 | 37 | 2.7 | 13.5 | Rat cerebrum homogenate |

Evaluation of Selectivity Against Other Neuroreceptors (e.g., 5-HT2B/2C, α1-Adrenergic, D2)

Altanserin exhibits selectivity for the 5-HT2A receptor over a range of other neuroreceptors. nih.govnih.govsci-hub.boxresearchgate.net Studies have shown that the binding of [18F]altanserin is not significantly affected by blocking 5-HT2B/2C or α1-adrenergic receptors. nih.govsci-hub.box Altanserin has been reported to have significantly lower affinity (higher Ki values) for 5-HT2C, α1-adrenergic, and D2 receptors compared to its affinity for 5-HT2A receptors. nih.govresearchgate.net For instance, reported Ki values for altanserin include 6 nM for 5-HT2C, 4.6 nM for α1-adrenergic, and 62 nM for D2 receptors, demonstrating a selectivity of over 100-fold for 5-HT2A compared to D2, 5-HT1A, 5-HT6, and 5-HT7 receptors. nih.govresearchgate.net

| Receptor | Altanserin Ki (nM) |

| 5-HT2A | 0.13 - 0.3 |

| 5-HT2C | 6 |

| α1-adrenergic | 4.55 - 4.6 |

| D2 | 62 |

| 5-HT1A | 1400 - 1570 |

| 5-HT6 | 1756 |

| 5-HT7 | 15 |

| Histamine H1 | 7.8 - 20 |

Comparative Binding Studies with Other Serotonergic Radioligands

Comparative binding studies are essential for understanding how altanserin's binding characteristics measure up against other established radioligands used for imaging serotonergic receptors.

Analogous [11C]MDL 100907 and [18F]MH.MZ Ligands

[18F]Altanserin and [11C]MDL 100907 are two widely used selective radiotracers for imaging 5-HT2A receptors with PET. nih.govsci-hub.box Comparative studies in rat brain have shown that the binding characteristics of [18F]altanserin and [3H]MDL 100907 are very comparable, exhibiting selective high-affinity binding in the subnanomolar range. nih.govsci-hub.box Their Kd values and Bmax values in frontal cortex were found to be very similar. nih.govsci-hub.box

[18F]MH.MZ is another radioligand, an analog of MDL 100907, developed for 5-HT2A receptor imaging. researchgate.netnih.gov A direct comparison between [18F]MH.MZ and [18F]altanserin in pig brain using autoradiography showed high binding in cortical regions for both radioligands. researchgate.netnih.gov However, the metabolic profiles differ, with [18F]MH.MZ showing faster metabolism to hydrophilic radiometabolites compared to [18F]altanserin, which produces lipophilic radiometabolites. researchgate.netnih.gov Some studies suggest that [18F]MH.MZ might be more suitable for low binding regions due to its kinetics, while [18F]altanserin is suitable for high binding regions. researchgate.netnih.gov

[18F]Setoperone and Other Serotonin Receptor Probes

[18F]Setoperone is another radiotracer that has been used for imaging 5-HT2A receptors, although it also has moderate affinity for dopamine (B1211576) D2 receptors, which can complicate the interpretation of 5-HT2A receptor binding in regions with high D2 receptor density. sci-hub.boxsnmjournals.org Altanserin, being a fluorobenzoyl derivative related to setoperone (B1681740) and ketanserin (B1673593), has shown greater selectivity for 5-HT2A receptors compared to some earlier radiotracers like [18F]setoperone and [11C]NMSP which lacked specificity and bound to dopamine D2 receptors with moderate to high affinity. nih.govsnmjournals.org

Mechanisms of Receptor Interaction: Antagonism and Inverse Agonism

Altanserin is characterized pharmacologically as a potent and selective ligand for serotonin receptors, particularly the 5-HT2A subtype. Its primary mechanism of action at this receptor is that of an antagonist. An antagonist binds to a receptor but does not activate it, thereby blocking the action of endogenous agonists like serotonin. Altanserin has demonstrated high affinity for 5-HT2A receptors, with reported Ki values around 0.13 nM. wustl.eduuliege.betocris.com This high affinity contributes to its selectivity for the 5-HT2A receptor over other receptors, including D2 dopaminergic, α1 adrenergic, and H1 histaminergic receptors, for which it shows significantly lower affinity. uliege.betocris.com

Beyond simple antagonism, research has also explored the potential for Altanserin to act as an inverse agonist at the 5-HT2A receptor. Inverse agonists not only block agonist binding but also reduce the basal constitutive activity of a receptor. Constitutive activity refers to the ability of a receptor to signal even in the absence of a bound ligand. The 5-HT2A receptor has been shown to exhibit constitutive activity. frontiersin.orgresearchgate.net

Studies investigating the modulation of G protein activity by various 5-HT2A receptor drugs in post-mortem human brain tissue have provided insights into the inverse agonist properties of Altanserin. nih.govresearchgate.net These studies utilized techniques such as [35S]GTPγS binding assays to measure the modulation of G protein subtypes, specifically Gαi1 and Gαq/11, which are coupled to the 5-HT2A receptor. frontiersin.orgnih.govresearchgate.net

Research indicates that Altanserin can decrease the basal activation of Gαi1 proteins, but not Gαq/11 proteins, mediated by the 5-HT2A receptor. nih.govresearchgate.net This effect was shown to be dependent on the presence of the 5-HT2A receptor. nih.gov These findings suggest that Altanserin possesses a biased inverse agonist profile, specifically towards the 5-HT2A receptor-mediated activation of Gαi1 proteins. nih.govresearchgate.net In contrast, other compounds considered 5-HT2A antagonists, such as volinanserin, demonstrated inverse agonism on both Gαi1 and Gαq/11 proteins, while ketanserin exhibited partial agonism exclusively on Gαq/11 proteins. nih.govresearchgate.net This highlights the diverse pharmacological profiles among drugs that are broadly classified as 5-HT2A antagonists.

The concept of functional selectivity or biased agonism suggests that different ligands can stabilize distinct receptor conformations, leading to preferential coupling to specific intracellular signaling pathways. frontiersin.orgnih.gov In the case of Altanserin, its biased inverse agonism towards Gαi1 signaling indicates that it may selectively modulate certain downstream effects of 5-HT2A receptor activation.

Further research using chronic administration of 5-HT2A antagonists in animal models has explored their effects on receptor protein levels. While some antagonists like ketanserin induced down-regulation of cortical 5-HT2A receptor levels, Altanserin did not cause significant receptor protein down-regulation in these studies. nih.govnih.govresearchgate.net This difference in effect on receptor expression further underscores the distinct pharmacological properties of different 5-HT2A ligands.

The understanding of Altanserin's interaction as both an antagonist and a biased inverse agonist at the 5-HT2A receptor is crucial for interpreting its effects in various biological contexts and its utility as a research tool, particularly in neuroimaging studies where radiolabeled Altanserin ([18F]Altanserin) is used to visualize and quantify 5-HT2A receptors in the brain. wustl.eduwikipedia.orgturkupetcentre.net

Table 1: Selectivity Profile of Altanserin (Ki values in nM)

| Receptor Subtype | Altanserin Ki (nM) | Source |

| 5-HT2A | 0.13 | wustl.eduuliege.betocris.com |

| α1-adrenoceptors | 4.55 - 5 | uliege.betocris.com |

| 5-HT2C | 6 | wustl.edu |

| D2 dopaminergic | 62 | uliege.betocris.com |

| H1 histaminergic | 7.8 | uliege.be |

| 5-HT1A | 1570 | tocris.com |

Note: Ki values may vary slightly depending on the specific study and experimental conditions.

Table 2: Modulation of Basal G Protein Activity by 5-HT2A Receptor Ligands in Human Pre-frontal Cortex

| Compound | Effect on Basal Gαi1 Activity | Effect on Basal Gαq/11 Activity |

| Altanserin | Decreased | No effect |

| Pimavanserin | Decreased | No effect |

| Volinanserin | Inverse agonism | Inverse agonism |

| Ketanserin | Not specified | Partial agonism |

| MDL-11,939 | No effect | No effect |

Data derived from research on G protein coupling in post-mortem human brain tissue. nih.govresearchgate.net

Preclinical Evaluation of 18f Altanserin Binding and Kinetics Relevant to Nitro Altanserin As Precursor

In Vivo Biodistribution and Brain Uptake in Animal Models (e.g., Rats, Pigs)

In comparison to rats, species like minipigs show higher brain distribution of [¹⁸F]altanserin. researchgate.net Studies in beagle dogs also confirm that the distribution of [¹⁸F]altanserin corresponds well with the known locations of 5-HT₂A receptors from human and rodent studies. nih.gov The tracer uptake in the brain is influenced by the P-glycoprotein (P-gp) efflux transporter, with species differences observed; for instance, brain uptake in rats is only about 10% of that in humans, and inhibiting P-gp can lead to a two- to three-fold increase in cerebral uptake in rats. researchgate.net

Ex vivo biodistribution analysis in mice has been used to quantify tracer accumulation in various tissues at different time points post-injection, typically reported as SUV. mdpi.com While this specific data is for a different tracer, the methodology is standard in preclinical evaluation. For [¹⁸F]altanserin in rats, the tracer localizes rapidly in the brain, with a high concentration in the frontal cortex. researchgate.net

| Animal Model | Key Biodistribution Findings | Reference |

|---|---|---|

| Rat (Lister Hooded) | Sufficient brain uptake with a distribution pattern consistent with 5-HT₂A receptor locations. Peak whole-brain SUV of 0.69. | nih.gov |

| Rat (Sprague Dawley) | Overall brain uptake was reliably quantified. Low cerebral tracer uptake noted. | nih.gov |

| Rat (Wistar) | Rapid localization in the whole brain (0.5% ID/g organ) with high binding in the frontal cortex. | researchgate.net |

| Dog (Beagle) | Distribution in the brain corresponded well to the known distribution of 5-HT₂A receptors. | nih.gov |

| Minipig | Higher brain distribution compared to rats. | researchgate.net |

Regional Brain Distribution and Receptor Occupancy Studies

The regional distribution of [¹⁸F]altanserin in the brain is consistent with the known high densities of 5-HT₂A receptors in cortical areas and lower densities in other regions. nih.gov

In rats, the highest uptake of [¹⁸F]altanserin is observed in the frontal cortex, which is known to have the highest concentration of 5-HT₂A receptors. nih.gov Studies using micro-PET in Lister Hooded rats showed the highest uptake in the cortical region (0.23% ID/mL) and the frontal cortex (0.28% ID/mL) at around 40 minutes post-injection. nih.gov Lower uptake was seen in the striatum (0.2% ID/mL) and hippocampus. nih.gov The lowest uptake is consistently found in the cerebellum, which is considered to be virtually devoid of 5-HT₂A receptors. nih.govwikipedia.org This distribution pattern has been confirmed in Wistar rats through dissection and ex vivo autoradiography, which also included the thalamus in the analysis. nih.gov In beagle dogs, the highest receptor densities are also found in cortical regions, with lower densities in the hippocampus and striatum, and negligible density in the cerebellum. nih.gov

| Brain Region | [¹⁸F]Altanserin Uptake/Binding in Rats | Reference |

|---|---|---|

| Frontal Cortex | Highest uptake (peak of 0.28% ID/mL at ~40 min). | nih.gov |

| Cortex (overall) | High uptake (peak of 0.23% ID/mL at ~40 min). | nih.gov |

| Striatum | Lower uptake (peak of 0.2% ID/mL at ~20 min). | nih.gov |

| Thalamus | Investigated, with distribution consistent with 5-HT₂A receptor density. | nih.gov |

| Cerebellum | Lowest uptake, decreased rapidly over time. Considered a suitable reference region. | nih.gov |

To confirm the specificity of [¹⁸F]altanserin binding to 5-HT₂A receptors, saturation and displacement studies are performed using selective 5-HT₂A receptor antagonists, such as ketanserin (B1673593). nih.gov In studies with Lister Hooded rats, the administration of ketanserin resulted in full binding saturation and displacement of [¹⁸F]altanserin. nih.gov This demonstrates that the binding is reversible and specific to the 5-HT₂A receptor. nih.gov The shape of the time-activity curve in the cerebellum was unaffected by these pharmacological challenges, further supporting its use as a reference region devoid of specific binding sites. nih.gov Similar in vivo displacement studies in rats have confirmed the tracer's validity for 5HT2 receptor binding. nih.gov

Metabolite Analysis in Preclinical Animal Plasma and Brain

The metabolic profile of [¹⁸F]altanserin varies between species. In rats, the tracer is metabolized slowly. nih.gov Two hours after injection, intact [¹⁸F]altanserin still accounted for approximately 74% of the total radioactivity in blood plasma. nih.gov Crucially for brain imaging, no significant uptake of radioactive metabolites was detected in the rat brain; 95% of the total radioactivity in the brain three hours post-injection corresponded to the unchanged parent compound. nih.govnih.gov The absence of brain-penetrant lipophilic metabolites in rats simplifies kinetic modeling. nih.govturkupetcentre.net

In contrast, studies in beagle dogs showed a moderate rate of metabolism, with [¹⁸F]altanserin accounting for 86% of plasma radioactivity at 10 minutes, decreasing to 55% at 90 minutes. nih.gov However, similar to rats, these studies reported only polar metabolites with negligible formation of lipophilic metabolites that could cross the blood-brain barrier. nih.gov Human studies, for comparison, show more complex metabolism with the formation of brain-penetrant radiometabolites. researchgate.netnih.gov

| Animal Model | Time Point | Parent [¹⁸F]Altanserin in Plasma (% of Total Radioactivity) | Brain Metabolites | Reference |

|---|---|---|---|---|

| Rat (Lister Hooded) | 2 hours | 74% ± 6% | No significant uptake of radioactive metabolites. | nih.gov |

| Rat (Sprague Dawley) | - | Slow metabolism | Brain activity derived solely from parent compound (no lipophilic metabolites). | nih.gov |

| Dog (Beagle) | 10 minutes | 86% ± 5.9% | Very low formation of lipophilic blood-brain barrier penetrating metabolites. | nih.gov |

| Dog (Beagle) | 90 minutes | 55% ± 4.9% |

Kinetic Modeling and Quantification in Preclinical Imaging

Kinetic modeling is essential for the quantitative analysis of PET data, allowing for the estimation of parameters such as receptor density.

In preclinical [¹⁸F]altanserin PET studies, both kinetic models requiring arterial blood sampling (compartment models) and non-invasive reference tissue models have been evaluated. nih.govnih.gov Reference tissue models use a brain region devoid of specific receptor binding as an input function, avoiding the need for arterial blood sampling. turkupetcentre.net

For [¹⁸F]altanserin, the cerebellum is consistently identified as a suitable reference region in rats and dogs. nih.govnih.govnih.gov This is based on its very low uptake of the tracer and the fact that this uptake is not affected by displacement with 5-HT₂A antagonists. nih.gov Studies in rats have shown that reference tissue models provide binding potential (BP_ND) estimates that are of comparable accuracy to more complex two-tissue compartment models which require a metabolite-corrected plasma input function. nih.govnih.gov The simplified reference tissue model (SRTM) has been successfully applied in rat studies. turkupetcentre.net Similarly, in dogs, reference tissue models were highly correlated with the 2-tissue compartment model, validating their use to avoid invasive blood sampling. nih.gov

Structure Activity Relationship Sar and Molecular Design Considerations for Altanserin Analogs

Identification of Key Structural Motifs for 5-HT2A Receptor Interaction

Research into the interaction of altanserin (B1665730) and similar 4-benzoylpiperidine derivatives with the 5-HT2A receptor has identified key structural features that govern binding affinity. The p-fluorobenzoyl moiety of altanserin is understood to bind within a hydrophobic pocket of the 5-HT2A receptor. uni-mainz.de This pocket is defined by specific amino acid residues, including Trp6.48, Phe6.51, and Phe6.52, with Phe6.52 potentially engaging in pi-pi interactions with the aromatic ring of the ligand. uni-mainz.de The 4-benzoylpiperidine structure itself is considered a privileged structure in medicinal chemistry for targeting 5-HT2A receptors, as seen in altanserin, MH.MZ, and MDL-100907 (Volinanserin). uni-mainz.demdpi.com These compounds share a common structural body that aligns with proposed pharmacophore models for 5-HT2A antagonists. uni-mainz.de

Rational Design of Altanserin Derivatives for Enhanced Binding Properties

Rational design of altanserin derivatives aims to improve binding affinity, selectivity, and potentially introduce desired pharmacokinetic properties. This often involves making targeted modifications to the key structural motifs identified as important for 5-HT2A receptor interaction. Combining structural elements from different high-affinity 5-HT2A antagonists, such as altanserin, MH.MZ, and SR 46349B, has been explored to design novel compounds with improved binding characteristics. uni-mainz.de

For instance, studies have investigated the effect of substituents on the phenyl ring of the benzoylpiperidine moiety. The introduction of a nitro group in nitro-altanserin alters the electronic properties of the benzoyl ring compared to the fluorine in altanserin. While altanserin is a well-established 5-HT2A antagonist, this compound is primarily noted as a precursor for radiolabeling. snmjournals.orgnucmedcor.comabx.de The impact of the nitro substitution on direct 5-HT2A binding affinity relative to altanserin would require specific comparative studies. However, the principle of rational design involves understanding how such modifications influence interactions within the receptor binding pocket, potentially affecting pi-pi stacking, hydrogen bonding, or van der Waals forces.

Rational design also considers the desired selectivity profile. Altanserin exhibits high selectivity for 5-HT2A receptors over other serotonin (B10506) receptor subtypes like 5-HT2C, 5-HT1A, and other receptors such as alpha-1 adrenergic and dopamine (B1211576) D2 receptors, although some affinity for these off-targets exists at higher concentrations. tocris.comresearchgate.netrndsystems.comwustl.edunih.gov Designing analogs with improved selectivity involves subtly altering the structure to favor interactions with key residues in the 5-HT2A binding site while disfavoring interactions with residues in off-target receptors.

Computational Modeling and Simulation in Ligand Design

Computational modeling and simulation play a vital role in modern ligand design, complementing experimental approaches by providing insights into receptor-ligand interactions and predicting the properties of potential new compounds. acs.orgresearchgate.netrsc.orgmeilerlab.org These methods allow for the virtual screening and evaluation of numerous potential altanserin analogs before their synthesis.

Molecular Docking and Dynamics Simulations

Molecular docking is a widely used technique to predict the preferred orientation (binding pose) of a ligand within a receptor's binding site and to estimate the binding affinity. researchgate.netrsc.orgmdpi.com By docking altanserin and its analogs into the known or modeled structure of the 5-HT2A receptor, researchers can visualize the key interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi interactions, between the ligand and specific amino acid residues. rsc.orgresearchgate.net This provides valuable information about how structural modifications might affect the binding mode and strength.

Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the receptor-ligand complex over time in a simulated physiological environment. researchgate.net MD simulations can reveal the stability of the binding pose, conformational changes in the receptor and ligand upon binding, and the flexibility of the binding site. This dynamic perspective can provide a more realistic assessment of the binding interaction compared to static docking poses. Studies utilizing molecular docking and MD simulations have been employed to understand the interaction modes of 5-HT2A receptor antagonists and to guide the search for new ligands. researchgate.netresearchgate.net

Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) of a set of active ligands that are necessary for binding to a specific receptor. columbiaiop.ac.inzsmu.edu.ua A pharmacophore model for 5-HT2A antagonists can be derived from the structures of altanserin and other known binders, providing a template for designing or screening for new compounds with similar key features. uni-mainz.decolumbiaiop.ac.in

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity (e.g., binding affinity). acs.orgzsmu.edu.ua By developing a QSAR model based on altanserin analogs with known 5-HT2A binding data, it is possible to predict the activity of new, untested derivatives based solely on their chemical structure. acs.orgzsmu.edu.uascispace.com QSAR models can help prioritize which compounds to synthesize and test experimentally, accelerating the drug discovery process. Both pharmacophore modeling and QSAR are valuable tools in lead optimization and virtual screening campaigns. acs.orgcolumbiaiop.ac.inzsmu.edu.ua

De Novo Ligand Design Approaches

De novo ligand design is a computational method that generates novel molecular structures from scratch, based on the characteristics of the receptor binding site or a pharmacophore model, rather than modifying existing compounds. meilerlab.orgru.nlnih.govplos.org These approaches use algorithms to assemble molecular fragments or atoms within the binding pocket, aiming to generate molecules that are predicted to have high affinity and desirable properties. meilerlab.orgnih.gov

For the 5-HT2A receptor, de novo design approaches could utilize the structural information of the binding site, pharmacophore models derived from altanserin and other antagonists, and scoring functions (which may incorporate docking scores or QSAR predictions) to design entirely new chemical entities predicted to bind effectively. meilerlab.orgnih.gov This allows for the exploration of novel chemical space beyond known scaffolds, potentially leading to the discovery of structurally distinct 5-HT2A receptor ligands with improved properties. meilerlab.orgnih.gov

Investigation of Altanserin Mediated Cellular and Biochemical Signaling Pathways

G-Protein Coupling and Downstream Signaling Cascades (e.g., Gi1, Gq/11)

The 5-HT2A receptor, a G-protein-coupled receptor (GPCR), is a primary target for altanserin (B1665730). youtube.com While traditionally viewed as an antagonist, studies have revealed a more complex interaction with G-protein signaling pathways. Research on post-mortem human brain tissue has shown that some drugs targeting the 5-HT2A receptor exhibit biased inverse agonism, differentially affecting various G-protein subtypes. nih.gov

Specifically, altanserin has been demonstrated to act as a biased inverse agonist. It decreases the basal activation of Gαi1 proteins without significantly affecting Gαq/11 proteins. nih.gov This effect is characteristic of inverse agonism at constitutively active 5-HT2A receptors and is blocked by the neutral antagonist MDL-11,939, confirming the receptor-mediated action. nih.gov This biased profile, favoring the Gαi1 pathway over the Gαq/11 pathway, distinguishes altanserin from other 5-HT2A receptor ligands like volinanserin, which shows inverse agonism on both Gαi1 and Gαq/11, and ketanserin (B1673593), which exhibits partial agonism exclusively on Gαq/11 proteins. nih.gov

The ability of the 5-HT2A receptor to couple to different G-proteins, such as Gq, Gi, and Go, highlights the complexity of its signaling potential. nih.gov Altanserin's specific influence on the Gαi1 pathway underscores the concept of functional selectivity, where a ligand can stabilize distinct receptor conformations that preferentially engage specific downstream signaling partners.

Table 1: G-Protein Coupling Profile of Altanserin at the 5-HT2A Receptor

| G-Protein Subtype | Effect of Altanserin | Pharmacological Profile | Source |

|---|---|---|---|

| Gαi1 | Decreased basal activation | Biased Inverse Agonist | nih.gov |

| Gαq/11 | No significant effect on basal activation | Biased Inverse Agonist | nih.gov |

Influence on Intracellular Second Messengers and Protein Kinases (e.g., MAPK, JNK, PI3K)

The downstream consequences of G-protein activation involve a complex network of intracellular second messengers and protein kinases. While direct, comprehensive studies detailing altanserin's specific impact on the full spectrum of these pathways are not extensively available, inferences can be drawn from the known signaling of the 5-HT2A receptor and related compounds.

The Gq/11 pathway, which altanserin does not significantly inhibit at a basal level, typically leads to the activation of phospholipase C (PLC), generating inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC). The Gi pathway, which altanserin does inhibit, classically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels and subsequent protein kinase A (PKA) activity.

Pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) are crucial signaling nodes that can be influenced by GPCR activation. nih.govnih.gov For instance, ritanserin, a compound related to altanserin, has been shown to inhibit MAPK signaling. nih.gov Given that 5-HT2A receptor activation is linked to these cascades, altanserin's modulation of G-protein activity likely has downstream repercussions on these kinase pathways, although specific research on altanserin's effects is needed for a complete picture. The hierarchical interaction between PI3K and MAPK/p38 pathways in cellular stress responses highlights the intricate cross-talk that can be influenced by GPCR modulators. nih.gov

Receptor Regulation and Desensitization Mechanisms in vitro

Prolonged or repeated exposure of a GPCR to an agonist typically leads to receptor desensitization, a process that dampens the signaling response to protect the cell from overstimulation. youtube.com This often involves phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), followed by the binding of β-arrestin. youtube.comnih.gov β-arrestin binding uncouples the receptor from its G-protein and can target the receptor for internalization via clathrin-coated pits. youtube.com

While altanserin is an antagonist/inverse agonist, its interaction with the 5-HT2A receptor can be influenced by these regulatory mechanisms. Studies using related serotonergic receptors, such as the 5-HT4 receptor, demonstrate homologous desensitization where pre-treatment with an agonist attenuates subsequent responses. nih.gov Although altanserin itself would not be expected to induce desensitization in the classical agonist-driven sense, the constitutive activity of the 5-HT2A receptor implies that a basal level of regulation and turnover is occurring. Altanserin, by stabilizing an inactive conformation, may influence the rate of these regulatory processes. nih.gov However, specific in vitro studies detailing altanserin's direct effects on 5-HT2A receptor phosphorylation, β-arrestin recruitment, and internalization are not extensively documented in the reviewed literature.

Ligand-Free Signaling Phenomena

The concept of ligand-free signaling, or constitutive activity, is central to understanding the pharmacology of inverse agonists like altanserin. nih.gov GPCRs are not merely passive switches awaiting a ligand; they can spontaneously adopt active conformations and signal in the absence of an agonist. nih.gov This basal activity is particularly relevant for the 5-HT2A receptor, where increased constitutive activity has been suggested as a factor in certain neuropsychiatric conditions. nih.gov

Altanserin's classification as an inverse agonist stems directly from its ability to reduce this ligand-free signaling. nih.gov By binding to and stabilizing an inactive conformation of the 5-HT2A receptor, altanserin reduces the population of spontaneously active receptors, thereby decreasing the basal signal transduction through the Gαi1 pathway. nih.gov This is distinct from a neutral antagonist, which would bind to the receptor and block agonist access without affecting the receptor's basal activity level. The demonstration that altanserin decreases basal Gαi1 activation, and that this effect is absent in 5-HT2A receptor knockout models, provides strong evidence for its inverse agonist properties at constitutively active receptors in the human brain. nih.gov

Table 2: Summary of Altanserin's Interaction with 5-HT2A Receptor Signaling Phenomena

| Phenomenon | Effect of Altanserin | Underlying Mechanism | Source |

|---|---|---|---|

| Ligand-Free Signaling (Constitutive Activity) | Reduces basal signaling | Stabilizes an inactive receptor conformation, reducing spontaneous Gαi1 activation | nih.gov |

| Receptor Desensitization | Likely influences the dynamics of receptor regulation by stabilizing an inactive state | Inverse agonism at a constitutively active receptor | nih.govyoutube.comnih.gov |

Future Directions in Nitro Altanserin Derived Radioligand Research

Development of Novel Radiosynthesis Strategies

The synthesis of [¹⁸F]altanserin from its nitro-altanserin precursor is a critical step for its use in PET imaging. nih.govelsevierpure.com While current methods are effective, research is ongoing to improve their efficiency, yield, and automation. nih.gov A primary goal is to shorten the synthesis time, which is crucial given the short half-life of fluorine-18 (B77423). nih.govelsevierpure.com

Further refinements include optimizing reaction conditions, such as the choice of solvent (e.g., DMF or DMSO) and heating methods (e.g., conventional thermal heating versus microwave heating), to maximize the radiochemical yield. nih.govnih.gov The synthesis process has been semi-automated using modified synthesis modules, which not only improves efficiency but also ensures the reliable production of the large quantities of [¹⁸F]altanserin needed for human PET studies. nih.govnih.gov Future strategies will likely focus on fully automated, single-unit systems for the formulation of the injectable solution, which could be adapted for a wide range of other radiopharmaceuticals. nih.gov

Exploration of Altanserin (B1665730) Analogs with Improved Pharmacokinetic Profiles for Research Probes

While [¹⁸F]altanserin is a potent and selective antagonist for the 5-HT₂ₐ receptor, the quest for even better imaging agents continues. researchgate.net Researchers are exploring analogs of altanserin with the goal of improving pharmacokinetic properties, such as brain uptake, metabolic stability, and specific binding signals. nih.gov

For example, fluorinated analogs of Volinanserin, another 5-HT₂ₐ receptor antagonist, have been developed and compared with [¹⁸F]altanserin. nih.gov One such analog, (R)-[¹⁸F]MH-MZ, demonstrated a more specific labeling of brain regions rich in 5-HT₂ₐ receptors compared to [¹⁸F]altanserin. nih.gov The development of agonist radiotracers, such as [¹¹C]CIMBI-5, also represents a significant area of exploration. Agonist radioligands may provide different information about receptor function compared to antagonists like altanserin. Studies have shown that [¹¹C]CIMBI-5 specifically binds to 5-HT₂ₐ receptors, with brain absorption in the frontal cortex equivalent to that of [¹⁸F]altanserin. nih.gov

Advanced Preclinical Imaging Techniques for Serotonin (B10506) Receptor Systems

Advances in imaging technology are set to revolutionize the study of serotonin receptor systems in preclinical models. High-resolution imaging techniques are crucial for validating new radiotracers derived from this compound and for studying receptor distribution and function in animal models of neuropsychiatric disorders. nih.govnih.gov

Micro-PET (μPET) imaging in rodents, for instance, allows for the in vivo quantification of 5-HT₂ₐ receptor availability and has been used to validate [¹⁸F]altanserin as a suitable tracer in rats. nih.govnih.gov These preclinical studies are essential for determining a tracer's kinetic properties and for confirming that its binding can be blocked by other known ligands, thereby proving its specificity. nih.gov

Beyond PET, cutting-edge technologies like cryo-electron microscopy (cryo-EM) are providing unprecedented, near-atomic resolution views of receptor structures. newswise.com This technology can reveal how different drugs bind to and activate receptors like the serotonin 5-HT₁ₐ receptor, and how these receptors interact with intracellular signaling proteins. newswise.com Such detailed structural information is invaluable for understanding the molecular basis of drug action and for designing new, more specific ligands. The development of novel imaging hardware, such as helmet-based PET scanners, also promises to enable real-time imaging of the brain in motion, opening up new possibilities for studying brain function. youtube.com

These advanced imaging modalities, from whole-animal PET to molecular-level cryo-EM, provide a multi-scale toolkit for investigating the serotonin system. newswise.comsnmjournals.orgecancer.org They will be instrumental in evaluating the next generation of altanserin-derived radioligands and in elucidating the role of serotonin receptors in health and disease. snmjournals.org

Integration of Computational and Experimental Approaches in Radiotracer Development

The development of novel radiotracers is increasingly benefiting from the synergy between computational and experimental methods. nih.gov Computer-Aided Drug Design (CADD) is becoming an indispensable tool for identifying and optimizing lead compounds for radiotracer development. nih.govacs.org

Virtual screening techniques allow researchers to computationally screen vast libraries of compounds to identify potential candidates that bind to a specific target, such as the 5-HT₂ₐ receptor. nih.gov These "hits" can then be filtered based on predicted properties to select the most promising candidates for experimental testing. nih.gov For compounds that show promise in initial in vitro assays, CADD can be used to guide their optimization, for example, by suggesting chemical modifications to improve potency or selectivity. nih.gov Molecular dynamics simulations can further predict how a potential radiotracer will interact with its target receptor over time. nih.gov

This integrated approach streamlines the radiotracer development pipeline. nih.gov Computational predictions help to prioritize which compounds to synthesize and test, saving time and resources. nih.gov The experimental data from in vitro and in vivo studies, in turn, provides crucial feedback to refine and improve the computational models. lu.se This iterative cycle of prediction and validation accelerates the discovery of novel imaging agents with superior properties for applications in PET imaging. nih.govnih.gov The application of machine learning and other advanced computational techniques is expected to further enhance these capabilities in the future. nih.gov

Q & A

Q. What are the established synthetic protocols for Nitro-Altanserin, and what parameters critically influence radiochemical yield?

this compound is synthesized as a precursor for the PET radioligand [¹⁸F]Fluoro-Altanserin, targeting 5-HT2A receptors. The reaction typically employs polar aprotic solvents like DMF or DMSO at high temperatures (~150°C), achieving radiochemical yields of 23–25% (End of Bombardment, EOB) . Key parameters include:

- Solvent choice : DMSO may enhance reaction efficiency compared to DMF due to higher thermal stability.

- Temperature control : Prolonged exposure to 150°C risks decomposition, necessitating precise thermal management.

- Precursor purity : Impurities in this compound (>95% purity) can reduce radiolabeling efficiency .

Q. How is this compound characterized for purity and structural integrity in preclinical studies?

Analytical validation relies on HPLC with UV/radioactive detection to confirm chemical and radiochemical purity (>98%). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to verify molecular structure (C₂₂H₂₂N₄O₄S, MW 438.50) . Critical steps include:

- Column selection : Reverse-phase C18 columns for separating this compound from byproducts.

- Calibration standards : Co-injection with non-radioactive reference standards to confirm retention times.

Advanced Research Questions

Q. What experimental design strategies mitigate thermal degradation during this compound radiolabeling?

Thermal degradation can be minimized by:

- Microwave-assisted synthesis : Reduces reaction time at 150°C, improving yield and purity .

- Inert atmosphere : Use of argon/nitrogen to prevent oxidative side reactions.

- Post-synthesis purification : Solid-phase extraction (SPE) or semi-preparative HPLC to isolate [¹⁸F]Fluoro-Altanserin from unreacted this compound .

Q. How can researchers resolve contradictions in 5-HT2A receptor binding affinity data derived from this compound-based tracers?

Discrepancies may arise from:

- Radiotracer metabolism : In vivo degradation of [¹⁸F]Fluoro-Altanserin can produce metabolites with off-target binding. Validate results using LC-MS/MS to confirm tracer integrity in biological samples .

- Receptor heterogeneity : Regional differences in 5-HT2A receptor density (e.g., cortical vs. subcortical regions) require region-of-interest (ROI) normalization in PET data analysis .

- Statistical rigor : Apply multivariate regression to account for covariates like age, sex, and tracer kinetics .

Q. What analytical methods ensure detection of trace impurities in this compound batches, and how are method sensitivities validated?

Follow EMA guidelines for nitrosamine impurity analysis, emphasizing:

- LC-MS/MS with MRM : Multiple reaction monitoring for specificity at detection limits ≤1 ppm.

- Forced degradation studies : Expose this compound to heat, light, and humidity to identify potential degradants .

- Method validation : Include linearity (R² >0.99), precision (%RSD <5%), and recovery (90–110%) across three concentration levels .

Q. What computational modeling approaches support the optimization of this compound derivatives for enhanced blood-brain barrier (BBB) penetration?

- Molecular docking : Simulate interactions with BBB transporters (e.g., P-gp) to predict efflux ratios.

- QSAR modeling : Correlate logP, polar surface area, and molecular weight with in vivo BBB permeability data.

- In silico toxicity screening : Use platforms like SwissADME to prioritize derivatives with low hepatotoxicity risk .

Data Presentation and Reproducibility

Q. How should researchers document synthetic protocols for this compound to ensure reproducibility?

- Detailed reaction logs : Record solvent volumes, temperature gradients, and precursor lot numbers.

- Raw data archiving : Share HPLC chromatograms, MS spectra, and decay-corrected radiochemical yields in supplementary materials .

- Batch-to-batch variability : Report yields and purity ranges across ≥3 independent syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.